3-(Hydroxymethyl)azetidin-3-ol
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Overview
Description
“3-(Hydroxymethyl)azetidin-3-ol” is a compound with the molecular formula C4H9NO2 . It has a molecular weight of 103.12 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of azetidines, including “this compound”, is an important yet undeveloped research area . A straightforward synthesis of azetidine-3-amines, starting from a bench stable, commercial material has been reported . Another synthetic route leading to azetidinone started from the commercially available methyl 4-chloro-3-oxobutanoate .Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/C4H9NO2/c6-3-4(7)1-5-2-4/h5-7H,1-3H2 . The Canonical SMILES for this compound is C1C(CN1)(CO)O .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“this compound” has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound are 103.063328530 g/mol . The Topological Polar Surface Area is 52.5 Ų . The Heavy Atom Count is 7 .Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . The review of recent advances in the synthesis, reactivity, and application of azetidines suggests a focus on the most recent advances, trends, and future directions .
Mechanism of Action
Target of Action
The primary target of 3-(Hydroxymethyl)azetidin-3-ol is the low fidelity DNA polymerase Theta (Pol θ) . This enzyme plays a crucial role in DNA repair, particularly in BRCA-deficient tumors .
Mode of Action
This compound interacts with Pol θ, inhibiting its function . This inhibition is part of a synthetic-lethal antitumor strategy in BRCA-deficient tumors . The compound acts as a potent inhibitor of Pol θ, effectively disrupting the enzyme’s role in DNA repair .
Biochemical Pathways
The inhibition of Pol θ by this compound affects the DNA repair pathway . This disruption can lead to significant antiproliferative properties in DNA repair-compromised cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable . The compound has been optimized to a more potent derivative and a metabolically stable deuterated compound . These modifications enhance the bioavailability of the compound, making it an effective therapeutic agent .
Result of Action
The result of the action of this compound is significant antiproliferative properties in DNA repair-compromised cells . By inhibiting Pol θ, the compound disrupts DNA repair, leading to reduced proliferation of these cells .
properties
IUPAC Name |
3-(hydroxymethyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-4(7)1-5-2-4/h5-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVQQICUXXQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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